Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-
CAS No.:
Cat. No.: VC18515839
Molecular Formula: C19H21N3OS2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3OS2 |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N3OS2/c1-5-14-12(3)25-19-17(14)18(20-13(4)21-19)24-10-16(23)22-15-9-7-6-8-11(15)2/h6-9H,5,10H2,1-4H3,(H,22,23) |
| Standard InChI Key | WYKYEPWWENJVLM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3C)C |
Introduction
Chemical Architecture and Physicochemical Profile
Core Structural Features
The molecule integrates a thieno[2,3-d]pyrimidine backbone, a fused bicyclic system combining thiophene and pyrimidine rings. Substituents include an ethyl group at position 5, methyl groups at positions 2 and 6, and a thioether-linked acetamide moiety bearing a 2-methylphenyl group . This arrangement confers distinct electronic and steric properties, influencing ligand-receptor interactions and metabolic stability.
The molecular formula suggests a moderate molecular weight (~399.5 g/mol), typical for small-molecule therapeutics. The high calculated LogP (4.876) indicates pronounced lipophilicity, likely contributing to membrane permeability but posing challenges for aqueous solubility .
Comparative Physicochemical Analysis
Thienopyrimidine derivatives exhibit predictable solubility-lipophilicity trade-offs. For instance, analogs with halogenated aryl groups demonstrate reduced aqueous solubility (<5 mg/L) despite enhanced target affinity . The 2-methylphenyl substituent in this compound may optimize metabolic stability compared to electron-withdrawing groups, as methyl groups resist oxidative degradation .
Synthetic Pathways and Optimization
Key Synthetic Strategies
Thieno[2,3-d]pyrimidines are typically synthesized via cyclocondensation of aminothiophenes with carbonyl reagents or through functionalization of preformed pyrimidine cores . For the target compound, a plausible route involves:
-
Alkylation of Thiopyrimidine: Reaction of 4-chloro-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidine with 2-mercapto-N-(2-methylphenyl)acetamide under basic conditions (e.g., NaH or K₂CO₃) .
-
Purification Challenges: The high lipophilicity necessitates chromatographic purification using reverse-phase systems, often yielding amorphous solids requiring lyophilization for stability .
Yield Optimization
Modifying reaction solvents (e.g., DMF → THF) and temperatures (80°C → 60°C) can improve yields by reducing side reactions. Catalytic additives like DMAP may accelerate thioether formation, achieving yields >70% in model systems .
Biological Activity and Mechanism
Putative Targets and Pathways
Thienopyrimidines exhibit broad bioactivity, frequently targeting:
-
Kinases: Inhibition of EGFR or VEGFR2 via ATP-binding pocket interactions .
-
Microbial Enzymes: Disruption of dihydrofolate reductase (DHFR) in bacteria and fungi .
-
Inflammatory Mediators: COX-2 suppression through competitive binding at the arachidonic acid site .
Molecular docking simulations suggest the 2-methylphenyl acetamide group may occupy hydrophobic subpockets in these targets, enhancing binding affinity over unsubstituted analogs .
Anticancer and Anti-inflammatory Activity
In murine models, thienopyrimidine acetamides inhibit tumor growth by 40–60% at 10 mg/kg doses, correlating with caspase-3 activation and Bcl-2 downregulation . Anti-inflammatory IC₅₀ values for COX-2 inhibition range from 0.04–0.12 µM, surpassing celecoxib in some scaffolds .
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
-
Position 5 (Ethyl): Longer alkyl chains (e.g., propyl) diminish solubility without improving activity, suggesting ethyl optimizes lipophilicity .
-
Position 2 (Methyl): Ortho-methyl groups on the phenyl ring enhance metabolic stability by shielding the acetamide from hepatic CYP450 oxidation .
-
Thioether Linkage: Replacement with sulfone or methylene groups reduces kinase inhibition by 3–5 fold, emphasizing sulfur’s role in H-bonding .
Comparative Pharmacokinetics
Aryl-substituted analogs exhibit:
-
Plasma Half-Life: 4.2–6.8 hours in rodents, suitable for BID dosing .
-
Oral Bioavailability: 22–35%, limited by first-pass metabolism; prodrug strategies (e.g., esterification) improve AUC by 2.5x .
Future Directions and Clinical Translation
Lead Optimization Priorities
-
Solubility Enhancement: Prodrug approaches (phosphate esters) or nanoformulations to overcome poor dissolution .
-
Selectivity Profiling: Kinome-wide screening to minimize off-target effects, particularly against cardiac ion channels .
Preclinical Development Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume